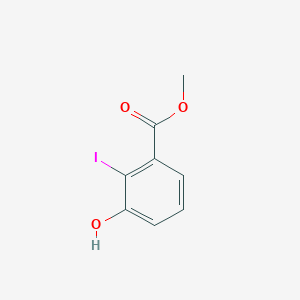(2,4,6-trimethylphenyl)silane CAS No. 185672-19-9](/img/structure/B13352429.png)
[Bis(2,4,6-trimethylphenyl)boranyl](diphenyl)(2,4,6-trimethylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane: is an organoboron compound that features a boron atom bonded to two 2,4,6-trimethylphenyl groups and a silicon atom bonded to a diphenyl group and another 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with diphenylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the silicon center, potentially converting it to silanes or silanols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Silanes or silanols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organoboron and organosilicon compounds. It serves as a building block in the construction of polymers and advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems and as a component in bioactive materials. Its ability to form stable complexes with various biomolecules makes it a candidate for biomedical applications.
Industry: In the industrial sector, the compound is utilized in the production of high-performance materials, including coatings, adhesives, and sealants. Its unique chemical properties contribute to the durability and performance of these materials.
Mecanismo De Acción
The mechanism by which Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane exerts its effects involves interactions at the molecular level. The boron and silicon centers can form stable complexes with various substrates, facilitating catalytic processes or enhancing the stability of the resulting products. The aromatic rings provide a platform for further functionalization, allowing the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
- Phenyl-bis(2,4,6-trimethylphenyl)borane
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Benzaldehyde, 4-[bis(2,4,6-trimethylphenyl)boryl]-
Comparison: Compared to similar compounds, Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane exhibits unique properties due to the presence of both boron and silicon centers. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications. The compound’s stability and reactivity make it a valuable tool in both academic research and industrial applications.
Propiedades
Número CAS |
185672-19-9 |
|---|---|
Fórmula molecular |
C39H43BSi |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
bis(2,4,6-trimethylphenyl)boranyl-diphenyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C39H43BSi/c1-26-20-29(4)37(30(5)21-26)40(38-31(6)22-27(2)23-32(38)7)41(35-16-12-10-13-17-35,36-18-14-11-15-19-36)39-33(8)24-28(3)25-34(39)9/h10-25H,1-9H3 |
Clave InChI |
WVHDWQWXYHXLFT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=C(C=C5C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


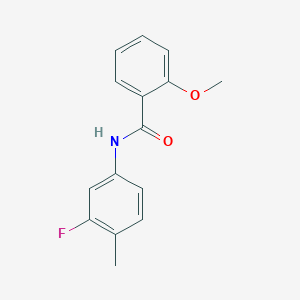
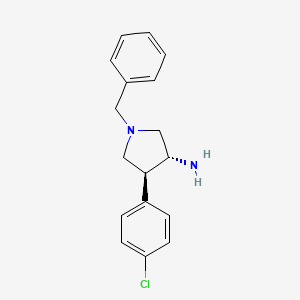
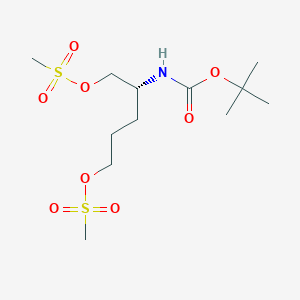
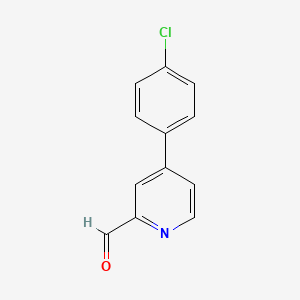
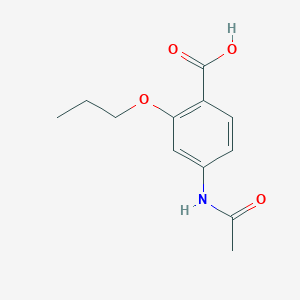
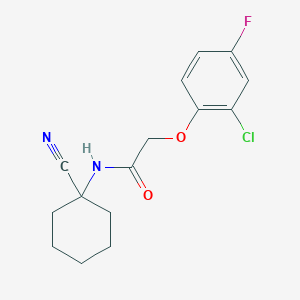

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
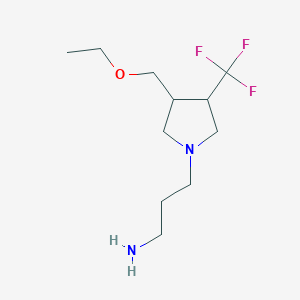

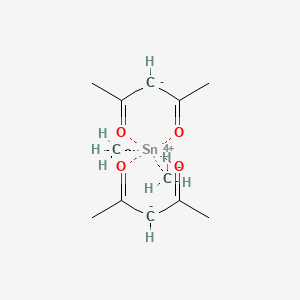
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
